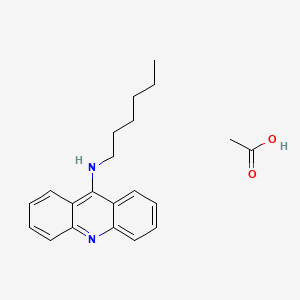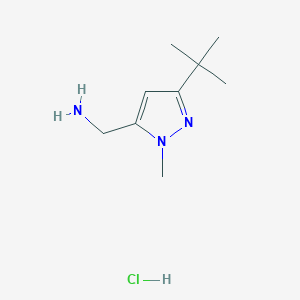
(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole is a five-membered heterocyclic system containing three carbon atoms and two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride can be achieved through a one-pot two-step process involving condensation and reduction reactions. One efficient method involves starting with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and reacting it with an aldehyde such as p-methoxybenzaldehyde. The reaction proceeds via the formation of an N-(5-pyrazolyl)imine intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of solvent-free conditions and efficient catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of (3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-tert-butylpyrazole: This compound shares a similar pyrazole core structure but differs in its functional groups.
(4-Bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl tert-butylcarbamate: Another pyrazole derivative with different substituents.
Uniqueness
(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and pharmacological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H18ClN3 |
|---|---|
Peso molecular |
203.71 g/mol |
Nombre IUPAC |
(5-tert-butyl-2-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-9(2,3)8-5-7(6-10)12(4)11-8;/h5H,6,10H2,1-4H3;1H |
Clave InChI |
ANCRIKBOHYANPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C(=C1)CN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


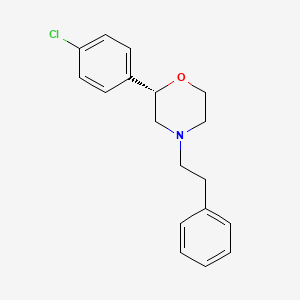
![3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12629949.png)
![2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane](/img/structure/B12629951.png)
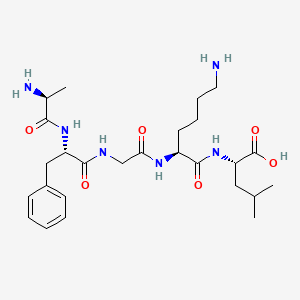
![(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12629969.png)
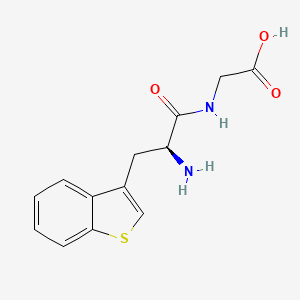
![5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole](/img/structure/B12629974.png)
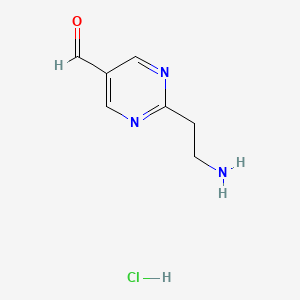

![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)

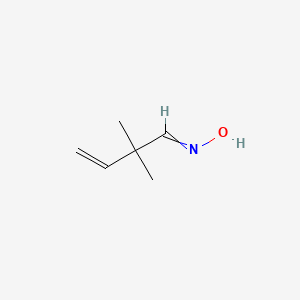
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
